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Compound of Interest
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Cat. No.: B12728537 Get Quote

A Comparative Look at Discontinued
Gabapentinoids: PD-0299685 in Focus
For researchers, scientists, and drug development professionals, this guide offers a

comparative analysis of the discontinued gabapentinoid PD-0299685 and other similar

compounds. This document compiles available preclinical and clinical data to provide insights

into their pharmacological profiles and the reasons for their development cessation.

Gabapentinoids, a class of drugs that target the α2δ subunit of voltage-gated calcium channels,

have been successful in treating epilepsy and neuropathic pain. However, not all candidates

have reached the market. This analysis focuses on PD-0299685, a compound developed by

Pfizer, and compares it with other discontinued or investigational gabapentinoids, namely

Atagabalin (PD-0200390) and 4-methylpregabalin, to understand the nuances that may have

led to their discontinuation.

Pharmacological Profile: A Quantitative Comparison
The primary mechanism of action for gabapentinoids is their binding to the α2δ-1 and α2δ-2

subunits of voltage-gated calcium channels. This interaction is crucial for their therapeutic

effects. The following table summarizes the available binding affinity and pharmacokinetic data

for the compounds of interest, with pregabalin included as a successful comparator.
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Discontin
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PD-

0299685

α2δ

subunit

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Lack of

efficacy in

Phase 2

trials for

interstitial

cystitis.

Atagabalin

(PD-

0200390)

α2δ-1 and

α2δ-2

subunits

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Unsatisfact

ory results

in Phase 2

trials for

insomnia.

[1]

4-

methylpreg

abalin

α2δ-1

subunit
12[2]

2-3 times

more

potent than

pregabalin

as an

analgesic.

[3][4]

Data not

publicly

available

Data not

publicly

available

Developme

nt status

unclear.

Pregabalin

(comparato

r)

α2δ-1 and

α2δ-2

subunits

32 - 40[5] - ≥90[5] 6.3[5]

Approved

for various

indications.

Investigational Focus and Rationale for
Discontinuation
PD-0299685: This compound was under investigation for the treatment of insomnia, vasomotor

symptoms associated with menopause, and interstitial cystitis. It progressed to Phase 2 clinical

trials, but its development for interstitial cystitis was halted due to a failure to demonstrate a

significant improvement in pain and other urinary symptoms compared to placebo.
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Atagabalin (PD-0200390): Also developed by Pfizer, Atagabalin was primarily investigated as a

treatment for insomnia. Its development was discontinued after Phase 2 clinical trials yielded

unsatisfactory results.[1]

4-methylpregabalin: This molecule was designed as a successor to pregabalin, exhibiting a

significantly higher binding affinity for the α2δ subunit and greater potency in preclinical pain

models.[2][3] The structural modification of adding a methyl group was intended to enhance its

pharmacological properties.[4] However, its progression to later-stage clinical trials and

eventual market status remains unclear.

Signaling Pathways and Experimental Workflows
The therapeutic effects of gabapentinoids are mediated by their interaction with the α2δ subunit

of voltage-gated calcium channels, which in turn modulates neurotransmitter release.
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Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.

Experimental evaluation of these compounds typically follows a standardized workflow from in

vitro characterization to in vivo efficacy studies.
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Caption: General experimental workflow for the development of gabapentinoids.
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Experimental Protocols
Radioligand Binding Assay for α2δ Subunit Affinity

This assay is fundamental to determining the binding affinity (Ki) of a compound for the α2δ

subunit.

Objective: To quantify the affinity of test compounds for the α2δ-1 and α2δ-2 subunits.

Materials:

Membrane preparations from cells expressing recombinant human α2δ-1 or α2δ-2

subunits.

Radioligand, typically [³H]-gabapentin or [³H]-pregabalin.

Test compounds (PD-0299685, Atagabalin, 4-methylpregabalin).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the membrane preparations with a fixed concentration of the radioligand and

varying concentrations of the test compound.

Allow the binding to reach equilibrium.

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

Wash the filters to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the IC50 value (the concentration of test compound that inhibits 50% of the

specific binding of the radioligand).
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Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Models of Neuropathic Pain

Animal models are crucial for evaluating the analgesic efficacy of gabapentinoids. The Chung

model (spinal nerve ligation) is a commonly used model of neuropathic pain.

Objective: To assess the anti-allodynic and anti-hyperalgesic effects of the test compounds.

Animal Model: Adult male Sprague-Dawley rats.

Surgical Procedure (Chung Model):

Anesthetize the rat.

Expose the L5 and L6 spinal nerves.

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

Behavioral Testing (post-surgery):

Mechanical Allodynia: Measure the paw withdrawal threshold to non-noxious mechanical

stimuli using von Frey filaments.

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

Drug Administration: Administer the test compounds (e.g., intraperitoneally or orally) at

various doses.

Data Analysis: Compare the paw withdrawal thresholds and latencies between drug-treated

and vehicle-treated groups to determine the effective dose (ED50).

Conclusion
The discontinuation of PD-0299685 and Atagabalin, despite the success of other

gabapentinoids, highlights the challenges in drug development, even within a well-defined

class of compounds. While both compounds presumably engaged the α2δ target, they failed to

demonstrate sufficient clinical efficacy in their respective indications. In contrast, the preclinical
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data for 4-methylpregabalin suggests that it is possible to improve upon the potency of existing

gabapentinoids. However, the lack of publicly available clinical data for this compound makes it

difficult to draw definitive conclusions about its ultimate fate.

This comparative analysis underscores the importance of rigorous preclinical and clinical

evaluation to translate promising in vitro activity into tangible therapeutic benefits. For

researchers in the field, understanding the reasons for the failure of compounds like PD-
0299685 and Atagabalin can provide valuable lessons for the design and development of future

generations of α2δ ligands.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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